1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Catalog No.
S3891205
CAS No.
M.F
C21H32N4O2
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'...

Product Name

1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Molecular Formula

C21H32N4O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C21H32N4O2/c1-16-12-17(2)14-18(13-16)23-19(26)15-24-10-6-21(7-11-24,20(22)27)25-8-4-3-5-9-25/h12-14H,3-11,15H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

KOBWRMNDBQGJRY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)C

The exact mass of the compound 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is 372.25252628 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a complex organic compound characterized by its unique structure featuring a bipiperidine core. Its molecular formula is C18H24N2O2, and it is classified as an amide due to the presence of a carboxamide functional group. The compound includes a 3,5-dimethylphenyl group attached to an amino group, which is further linked to a 2-oxoethyl moiety. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Involving 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide primarily include nucleophilic substitutions and acylation reactions. The amine group can act as a nucleophile, allowing for the formation of various derivatives through reactions with electrophiles. Additionally, the carboxamide functional group can participate in condensation reactions, leading to the synthesis of more complex molecules or polymers.

Preliminary studies suggest that 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems, possibly influencing serotonin and dopamine pathways. Further research is essential to elucidate its pharmacological profile and therapeutic potential.

The synthesis of 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide can be achieved through several methods:

  • Condensation Reaction: The compound can be synthesized by condensing 3,5-dimethylphenylamine with 2-oxoethyl piperidine derivatives under acidic conditions.
  • Acylation: The bipiperidine can be acylated using appropriate acyl chlorides to introduce the carboxamide functionality.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies for functional groups to ensure selective reactions.

1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its possible neuroactive properties, it may serve as a lead compound for developing new medications targeting psychiatric disorders.
  • Chemical Biology: The compound can be utilized in studies exploring enzyme inhibition or receptor binding assays.

Interaction studies are crucial for understanding the binding affinity and selectivity of 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide with various biological targets. Preliminary data suggest that it may interact with specific receptors in the central nervous system. In vitro studies assessing its effects on neurotransmitter release and receptor activation are necessary to further characterize these interactions.

Several compounds share structural features with 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1-(2-(3,5-dimethylphenyl)amino)-2-oxoethyl)-piperidineContains a piperidine ringPotential psychoactive effectsLacks bipiperidine structure
N-(3,5-dimethylphenyl)-N'-(pyridin-2-yl)ureaUrea derivativeAnticancer propertiesDifferent functional group configuration
4-(3,5-Dimethylphenyl)-piperidin-1-carboxylic acidCarboxylic acid derivativeAnalgesic effectsSimpler structure without bipiperidine

These comparisons illustrate that while similar compounds may exhibit related biological activities or structural motifs, the unique bipiperidine framework of 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide may confer distinct pharmacological properties that warrant further investigation.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

372.25252628 g/mol

Monoisotopic Mass

372.25252628 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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